n-Pentylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPXVJNCQKYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326166 | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-50-2 | |
| Record name | B-Pentylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pentaneboronic acid | |
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| Record name | 4737-50-2 | |
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| Record name | n-Pentylboronic acid | |
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| Record name | Pentylboronic Acid | |
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| Record name | 1-PENTANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for N Pentylboronic Acid and Its Derivatives
State-of-the-Art Synthetic Routes for Alkylboronic Acids
The preparation of alkylboronic acids, including n-pentylboronic acid, typically involves the formation of a carbon-boron bond, often followed by hydrolysis of a boronic ester intermediate. Modern synthetic strategies aim to overcome limitations such as harsh reaction conditions, limited substrate scope, and the need for stoichiometric reagents.
Grignard Reagent-Based Approaches and Their Refinements
One of the foundational methods for synthesizing organoboronic compounds involves the reaction of organometallic reagents, such as Grignard reagents, with borate (B1201080) esters. This approach typically proceeds at low temperatures to mitigate over-alkylation, which could lead to the formation of borinic acids rather than the desired boronic esters. The resulting boronic ester is then hydrolyzed under acidic conditions to yield the free boronic acid. For example, the addition of an alkylmagnesium bromide (a Grignard reagent) to a trialkyl borate, such as triisopropyl borate, followed by hydrolysis, is a common route. rsc.orgwiley-vch.de
Refinements to this method have focused on improving yields and reaction conditions. For instance, processes have been developed where Grignard reagents react with boron-containing substrates like pinacolborane or neopentylglycolborane in ethereal solvents at ambient temperatures to form boronic esters. google.com These reactions can often be completed within 1 to 3 hours without the need for an added base. google.com
Table 1: General Grignard Reagent-Based Synthesis of Alkylboronic Esters
| Alkyl Halide Precursor (R-X) | Grignard Reagent (RMgX) | Boron Reagent | Solvent | Temperature | Product (Boronic Ester) |
| 1-Bromopentane | Pentylmagnesium bromide | Triisopropyl borate | THF | Low temp. | Pentylboronic ester |
| 1-Bromopentane | Pentylmagnesium bromide | Pinacolborane | THF | Ambient | Pentylpinacolboronate |
Lithium-Halogen Exchange Strategies for Boronic Acid Precursors
Lithium-halogen exchange is another highly effective method for generating organometallic intermediates that can then be trapped with borate esters. This strategy involves the rapid exchange between an organolithium reagent (e.g., n-butyllithium or t-butyllithium) and an alkyl halide to form an alkyllithium species. rsc.orgethz.ch The alkyllithium intermediate, being strongly nucleophilic, then reacts with a trialkyl borate (e.g., triisopropyl borate) at low temperatures. reddit.com Subsequent acidic hydrolysis of the resulting boronic ester yields the desired alkylboronic acid. reddit.com This method is particularly useful for preparing C-nucleophiles from easily synthesized C-halogen bonds. ethz.ch
Table 2: Lithium-Halogen Exchange for Alkylboronic Acid Precursors
| Alkyl Halide Precursor | Organolithium Reagent | Boron Reagent | Conditions | Intermediate | Final Product (after hydrolysis) |
| 1-Iodopentane | n-Butyllithium | Triisopropyl borate | Low temperature, followed by acid workup | Pentylboronic ester | This compound |
Transition Metal-Catalyzed Borylation Methods
Transition metal-catalyzed borylation reactions represent a powerful and increasingly popular class of methods for synthesizing organoboron compounds due to their functional group tolerance and often milder reaction conditions. organic-chemistry.orgnih.gov
C-H activation, particularly for alkanes, offers a highly atom-economical route to boronic esters by directly functionalizing unreactive C-H bonds. While more developed for arenes, research has shown that certain ruthenium complexes can selectively borylate alkanes at terminal positions, producing α-alkylboronic esters in high yields. illinois.edu These methods can also functionalize the least sterically hindered terminal methyl groups in branched alkanes and substrates containing heteroatoms. illinois.edu Iridium-catalyzed C-H borylation systems have also been developed, providing an alternative to Grignard-based syntheses for certain boronic acids. illinois.edu
The cross-coupling of alkyl halides with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a significant transition metal-catalyzed method for forming alkylboronates. organic-chemistry.orgnih.gov This reaction typically employs palladium or nickel catalysts. For instance, Miyaura-type borylations of unactivated primary, secondary, and tertiary alkyl halides can be achieved using diboron reagents with catalysts formed in situ from NiBr₂•diglyme and a pybox ligand. organic-chemistry.org This method is known for its good functional group compatibility and regiospecificity. organic-chemistry.org
Iron(III) acetoacetate (B1235776) and tetramethylethylenediamine (TMEDA) have also been shown to enable mild direct cross-coupling of alkyl halides with bis(pinacolato)diboron at room temperature, exhibiting broad functional-group compatibility. organic-chemistry.org
Table 3: Transition Metal-Catalyzed Coupling of Alkyl Halides with Diboron Reagents
| Alkyl Halide Precursor | Diboron Reagent | Catalyst System | Conditions | Product (Boronic Ester) | Reference |
| 1-Bromopentane | Bis(pinacolato)diboron | NiBr₂•diglyme/Pybox ligand | Room temp. | Pentylpinacolboronate | organic-chemistry.org |
| 1-Iodopentane | Bis(pinacolato)diboron | Fe(III) acetoacetate/TMEDA | Room temp. | Pentylpinacolboronate | organic-chemistry.org |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry offers advantages in terms of safety, scalability, and reaction control, making it an attractive methodology for the synthesis of organoboron compounds. It has been demonstrated that boronic acids can be synthesized using flow chemistry, particularly through bromide-lithium exchange reactions. nih.gov By precisely controlling reaction parameters in a continuous flow system, side reactions such as protonation and butylation can be suppressed, thereby prioritizing the borylation reaction and improving the efficiency of boronic acid synthesis. nih.gov This approach is particularly beneficial for highly reactive intermediates, allowing for better management of exotherms and rapid mixing, which can lead to improved yields and purities.
Mechanistic Investigations of N Pentylboronic Acid in Chemical Transformations
Role of n-Pentylboronic Acid in Metal-Catalyzed Reactions
This compound, as a representative aliphatic boronic acid, is a crucial reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and expanding their scope.
Transmetalation Processes in Cross-Coupling Reactions
Transmetalation is the pivotal step in Suzuki-Miyaura cross-coupling reactions, where the organic moiety—in this case, the n-pentyl group—is transferred from the boron atom to the transition metal catalyst, typically palladium or nickel. rsc.orgillinois.edu This process is fundamental to the catalytic cycle, which also involves oxidative addition and reductive elimination. chembites.org
The precise mechanism of transmetalation has been a subject of extensive study. It is widely accepted that a base is required to activate the boronic acid. chembites.org Two primary pathways are proposed for this base-promoted transmetalation:
The Boronate Pathway: In this mechanism, a base (like a hydroxide (B78521) ion) attacks the electron-deficient boron atom of this compound, forming a more nucleophilic tetracoordinate "ate" complex, pentyl-B(OH)₃⁻. This activated boronate then transfers the pentyl group to the palladium(II) center. chembites.org
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex (LₙPd(R)X) to form a palladium-hydroxide complex (LₙPd(R)OH). chembites.orgnih.gov This complex then reacts with the neutral this compound, facilitating the transfer of the pentyl group. chembites.org
Studies have shown that both pathways are kinetically and thermodynamically plausible, and the dominant mechanism can depend on the specific reaction conditions, ligands, and substrates. chembites.orgnih.gov For nickel-catalyzed reactions, mechanistic investigations suggest that C-O bond activation can be facilitated by Lewis acid assistance from the boronic acid coupling partner, leading to an ionic Sₙ1-like mechanism for oxidative addition. princeton.edunih.gov
| Mechanistic Step | Description | Key Intermediates |
| Oxidative Addition | The metal catalyst (e.g., Pd(0)) inserts into an organic halide bond. | LₙPd(R)X |
| Transmetalation | The n-pentyl group is transferred from boron to the metal center. | Pentyl-B(OH)₃⁻, LₙPd(R)OH |
| Reductive Elimination | The coupled product is expelled, regenerating the catalyst. | R-Pentyl, Pd(0) |
This interactive table summarizes the core steps of the Suzuki-Miyaura catalytic cycle involving this compound.
Ligand Effects and Catalyst Performance
The choice of ligand coordinated to the metal center is critical for the success of cross-coupling reactions involving this compound. Ligands influence the catalyst's stability, solubility, and reactivity, directly impacting reaction efficiency, yield, and selectivity. nih.govresearchgate.net
Key functions of ligands include:
Stabilizing the Metal Center: Ligands prevent the precipitation of the metal catalyst as inactive metallic black, particularly at the low catalyst loadings often used. nih.gov
Modulating Electronic Properties: Electron-donating ligands can increase the electron density on the metal, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially accelerating other steps in the cycle. nih.gov Catalyst activity can sometimes inversely correlate with the Lewis basicity of the ligand. nih.gov
Controlling Steric Environment: Bulky ligands can promote the reductive elimination step and prevent the formation of undesirable, inactive catalyst species such as dinuclear µ-hydroxo-bridged complexes in nickel catalysis. researchgate.net
Commonly used ligands in reactions with aliphatic boronic acids include phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs). The optimal ligand is highly dependent on the specific substrates and reaction conditions. nih.govresearchgate.net
Oxidative Radical Cascade Reactions Involving Aliphatic Boronic Acids
Recent advancements have demonstrated the utility of aliphatic boronic acids, including this compound, as precursors for alkyl radicals in oxidative cascade reactions. nih.gov These methods provide a powerful alternative to traditional two-electron cross-coupling pathways.
In one such strategy, a photocatalyzed Suzuki-Miyaura reaction employs inactivated and readily accessible alkyl boronic acids as coupling partners. rsc.org Mechanistic studies indicate that the reaction can proceed through the generation of a bromine radical from a nickel complex. rsc.orgresearchgate.net This radical then facilitates the activation of the alkyl boronic acid, generating an alkyl radical (the n-pentyl radical in this case). This radical intermediate then participates in the catalytic cycle with the nickel center to form the cross-coupled product. nih.govrsc.org This approach avoids the need for strong oxidants or other exogenous activators. rsc.org
The stability of the radical intermediate is a crucial factor in these reactions. The n-pentyl radical, being a primary alkyl radical, is relatively unstable and highly reactive. Its stability is significantly lower than that of tertiary, benzylic, or allylic radicals, which benefit from hyperconjugation or resonance delocalization. researchgate.net
Due to its transient nature, the n-pentyl radical must be rapidly trapped within the catalytic cycle to avoid side reactions such as hydrogen atom abstraction from the solvent or dimerization. The efficiency of these radical-mediated cross-coupling reactions therefore relies on a catalytic system that can generate the radical in close proximity to the metal center and facilitate its rapid capture and subsequent coupling.
Mechanistic Aspects of Boronic Acid Catalysis
Beyond their role as reagents in metal-catalyzed reactions, boronic acids can themselves act as catalysts, primarily by functioning as Lewis acids to activate functional groups. researchgate.netrsc.org This mode of catalysis is valued for its mild conditions and high atom economy. rsc.org
Electrophilic Activation Mechanisms
This compound can catalyze reactions by activating hydroxyl-containing compounds, such as carboxylic acids and alcohols. researchgate.netnih.gov The mechanism involves the reversible formation of a covalent bond between the electron-deficient boron atom and an oxygen atom of the substrate. researchgate.netnih.gov
For example, in the amidation of a carboxylic acid, the boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. In this intermediate, the carbonyl carbon is rendered significantly more electrophilic and is thus activated for nucleophilic attack by an amine. nih.gov This catalytic activation circumvents the need for stoichiometric activating agents. rsc.org Similarly, boronic acids can activate alcohols, promoting their conversion into carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. researchgate.netrsc.org
This electrophilic activation strategy has been successfully applied to various transformations, including esterifications, cycloadditions, and conjugate additions. researchgate.netrsc.orgnih.gov
Nucleophilic Activation via Tetrahedral Adduct Formation
The boron atom in this compound is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid. However, upon interaction with a Lewis base (e.g., a hydroxide ion or an alcohol), it can form a tetracoordinate boronate species. This process involves the change in hybridization of the boron atom from sp² to sp³, resulting in a tetrahedral adduct with a formal negative charge on the boron center.
This structural and electronic change is crucial for nucleophilic activation. The formation of the anionic tetrahedral adduct significantly increases the electron density on the substituents attached to the boron, including the n-pentyl group. Consequently, the pentyl group, which is typically not nucleophilic, becomes activated and can be transferred as a nucleophile to an electrophilic center. This mode of activation is fundamental to the utility of boronic acids in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. The ability of boronic acids to form these tetrahedral adducts can enhance the nucleophilic character of the organic moiety, facilitating its transfer. rsc.org
The general mechanism for this activation can be represented as follows:
Lewis Acid-Base Interaction : this compound, R-B(OH)₂, reacts with a Lewis base (Nu⁻).
Tetrahedral Adduct Formation : A tetrahedral boronate complex, [R-B(OH)₂Nu]⁻, is formed.
Enhanced Nucleophilicity : The 'R' group (n-pentyl) in the boronate complex is more electron-rich and thus more nucleophilic than in the parent boronic acid.
Nucleophilic Transfer : The activated n-pentyl group can then be transferred to an electrophile.
This activation strategy is particularly effective in reactions involving diols or saccharides, where the formation of a cyclic boronate ester can further modulate the reactivity and nucleophilicity of the organic substituent. rsc.org
Dual Activation Mechanisms in Catalysis
This compound can operate through dual activation mechanisms, where it simultaneously activates two different components of a reaction, acting as both a Lewis acid and a Brønsted acid or through cooperative covalent bonding. rsc.orgresearchgate.net This bifunctional catalysis allows for mild and selective transformations.
A prominent example of a dual activation mechanism involves the simultaneous activation of both an electrophile and a nucleophile. nih.gov
Lewis Acid Activation : The electron-deficient boron center of this compound can coordinate to a Lewis basic site on an electrophile, such as the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Nucleophile Activation/Organization : Concurrently, one of the hydroxyl groups on the boron atom can act as a Brønsted acid to protonate a substrate or as a binding site for a nucleophile. For instance, in reactions involving alcohols or carboxylic acids, the boronic acid can form a boronate ester intermediate. rsc.org This covalent interaction can activate the substrate for subsequent steps, such as dehydration or nucleophilic attack, by transforming a poor leaving group (like -OH) into a better one.
Aminoboronic acids have demonstrated this dual-activation capability, where the Lewis acidic boron center works in concert with the basic amine group to catalyze reactions like aldol (B89426) additions. nih.gov While this compound lacks an integrated basic group, its hydroxyl groups can participate in hydrogen-bonding networks within the transition state, organizing the reactants and lowering the activation energy. researchgate.net This ability to engage in multiple modes of activation—Lewis acidic, Brønsted acidic, and covalent—makes boronic acids like the n-pentyl derivative versatile catalysts for a range of organic transformations. rsc.orgnih.gov
Theoretical and Computational Studies
Theoretical and computational methods, particularly those based on quantum mechanics, have become indispensable for understanding the intricate details of the structure, reactivity, and mechanisms of reactions involving this compound. These studies provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Investigations of Reactivity and Conformation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (conformation) and to probe its chemical reactivity.
Conformational Analysis : The flexibility of the n-pentyl chain and the rotational freedom around the C-B and B-O bonds mean that this compound can exist in several conformations. DFT calculations can predict the relative energies of these conformers, identifying the lowest-energy (most stable) geometry. Key parameters determined include bond lengths, bond angles, and dihedral angles. For the boronic acid group, -B(OH)₂, a key feature is the orientation of the two hydroxyl groups, which can adopt syn or anti arrangements, with computational studies on similar boronic acids indicating slight energy differences between these forms. nih.gov The planarity of the C-B(OH)₂ unit is also a significant structural aspect, influenced by the partial double bond character of the B-O bonds due to pπ-pπ donation from oxygen lone pairs into the vacant p-orbital of boron. researchgate.net
Reactivity Analysis : DFT provides various descriptors that help predict the reactivity of this compound. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can identify the likely sites for nucleophilic and electrophilic attack. The distribution of electron density and calculated atomic charges can pinpoint the most electron-rich and electron-poor regions of the molecule, offering clues to its behavior in polar reactions. rsc.org
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-B | 1.57 |
| B-O1 | 1.37 | |
| B-O2 | 1.37 | |
| O-H | 0.97 | |
| Bond Angle (°) | C-B-O1 | 121.0 |
| O1-B-O2 | 118.0 | |
| B-O-H | 114.0 |
Analysis of Hydrogen Bonding and Non-Covalent Interactions
The hydroxyl groups of this compound are pivotal in forming non-covalent interactions, particularly hydrogen bonds. jchemrev.com Computational studies are essential for quantifying the strength and geometry of these interactions, which govern the compound's physical properties and its role in supramolecular chemistry and catalysis.
This compound can act as both a hydrogen bond donor (via the O-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen atoms). In the solid state, arylboronic acids are known to form dimeric structures through a pair of O-H···O hydrogen bonds between the boronic acid moieties. wiley-vch.de Computational models can explore the stability of similar dimeric structures for this compound and predict the interaction energies.
Furthermore, these studies can model the interactions between this compound and solvent molecules. In aqueous or protic solvents, the boronic acid group will engage in a dynamic network of hydrogen bonds with the surrounding solvent, influencing its solubility and Lewis acidity. semanticscholar.org Advanced computational techniques, such as the quantum theory of atoms in molecules (QTAIM), can be used to analyze the electron density at critical points between interacting atoms, providing a quantitative measure of the strength and nature (e.g., electrostatic vs. covalent) of these hydrogen bonds. smu.edu
Reaction Pathway Elucidation and Transition State Analysis
One of the most significant applications of computational chemistry is the elucidation of detailed reaction mechanisms. uchicago.edu For reactions involving this compound, DFT calculations can map the entire potential energy surface, connecting reactants to products through transition states and intermediates. researchgate.net
A typical computational study of a reaction pathway involves:
Geometry Optimization : The structures of the reactants, products, and any proposed intermediates are computationally optimized to find their lowest energy conformations.
Transition State Searching : Algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com The TS represents the energetic barrier that must be overcome for the reaction to proceed.
Frequency Calculations : These calculations confirm the nature of the optimized structures. Reactants and products have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Energy Profile Construction : By calculating the relative energies of all species (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.
This type of analysis provides a step-by-step molecular movie of the reaction, revealing crucial details such as which bonds are breaking and forming at the transition state and why certain stereochemical or regiochemical outcomes are favored. researchgate.net
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Substrate | 0.0 |
| Transition State (TS) | Highest energy point on the reaction path | +22.5 |
| Products | Final products of the reaction step | -15.0 |
Applications of N Pentylboronic Acid in Organic Synthesis and Materials Science
Applications in Heterocycle Synthesis
Annulation Reactions
While boronic acids, particularly arylboronic acids, are known to participate in various annulation reactions, specific studies involving n-pentylboronic acid in such transformations have shown limitations. For instance, in a manganese(II)/O2-mediated oxidative annulation of vinyl isocyanides, this compound, along with other aliphatic boronic acids like cyclopropyl (B3062369) boronic acid, did not yield the desired isoquinoline (B145761) products. Instead, the starting material was largely recovered, possibly due to the instability of the generated aliphatic radical in an oxygen atmosphere. rsc.org
Oxylipid Synthesis via Cycloetherification
This compound derivatives have been successfully employed in the synthesis of oxylipids through boronic ester cycloetherification, particularly leveraging the Matteson homologation. This highly diastereoselective method is suitable for the formation of substituted tetrahydrofurans. In one reported synthesis, an n-pentyl boronic ester (compound 7) was subjected to homologation with dichloromethyllithium (Cl₂CHLi) and subsequently converted to another boronic ester (compound 8) using lithium trimethylsilylethanolate. rsc.org Further homologation steps, including reaction with deprotonated dibromomethane, led to the formation of an α-bromoboronic ester, which, without isolation, reacted with sodium 4-methoxybenzyl oxide (NaOPMB) to yield boronic ester 9. rsc.org The elegant protocol, involving the automatic cleavage of the trimethylsilylethyl protection group after two homologation steps, facilitates cycloetherification, leading to substituted tetrahydrofurans in a highly stereoselective manner. rsc.orgrsc.org This methodology has been applied to the synthesis of various oxylipids, including 7-epi-cis-oxylipid (compound 14) and trans-oxylipids (compound 21) using the enantiomeric n-pentyl boronic ester (ent-7). rsc.orgrsc.org
Table 1: Key Intermediates in Oxylipid Synthesis
| Compound Number | Description | Role in Synthesis |
| n-pentyl boronic ester 7 | Initial boronic ester | Undergoes homologation |
| boronic ester 8 | Homologated intermediate | Formed after reaction with lithium trimethylsilylethanolate |
| boronic ester 9 | Intermediate after α-bromoboronic ester reaction | Precursor to cycloetherification |
| 7-epi-cis-oxylipid 14 | Target oxylipid | Synthesized via cycloetherification |
| trans-oxylipid 21 | Target oxylipid | Synthesized using enantiomeric n-pentyl boronic ester |
Reagents and Catalysts in Organic Transformations
Boronic acids, including this compound, are recognized as stable, organic-soluble Lewis acids, making them valuable reagents and catalysts in a wide array of organic transformations. nih.govchemicalbook.com Their catalytic activity often stems from the Lewis acidity of trivalent boron, which enables the reversible formation of covalent bonds with oxygen-containing functional groups. nih.govrsc.org This property allows for both electrophilic and nucleophilic activation modes in various reactions. rsc.org
Boronic acids serve as effective catalysts for the activation of carboxylic acids, facilitating the formation of amide bonds. nih.govrsc.orgucl.ac.uk This is a crucial transformation in organic synthesis, particularly for peptide synthesis. The catalytic process often involves the in-situ formation of reactive acyloxyboron intermediates from carboxylic acids and boronic acids. orgsyn.orgrsc.org These intermediates then react with amines to yield the corresponding amides. rsc.org While various arylboronic acids, especially those with electron-withdrawing groups like 3,4,5-trifluorophenylboronic acid, have been extensively studied and proven to be highly efficient catalysts for dehydrative amidation reactions, the general principle applies to the class of boronic acids. orgsyn.orgrsc.orgorganic-chemistry.org This catalytic approach offers advantages such as high yields and tolerance for diverse carboxylic acids and amines, including primary and secondary amines. orgsyn.orgrsc.org
A characteristic reaction of boronic acids is their dehydration to form boroxines, which are trimeric anhydrides. chemicalbook.comwikipedia.org This dehydration can occur both in the solid state and in solutions and is often driven by heat or the presence of a dehydration agent. chemicalbook.comresearchgate.net For example, phenylboronic acid readily dehydrates to form triphenylboroxine. researchgate.net This property is general to boronic acids, implying that this compound would also undergo similar dehydration to form its corresponding boroxine. nih.govchemicalbook.comwikipedia.org
Alkylboronic acids, encompassing this compound, have found utility in reductive alkylation reactions. A significant application is the selective monoalkylation of aromatic amines, such as anilines, through copper-promoted cross-coupling reactions with alkylboronic acids. galchimia.com This method provides a valuable alternative to traditional alkylation methods, which often suffer from over-alkylation, leading to tertiary anilines or quaternary ammonium (B1175870) salts as by-products. galchimia.com The reaction conditions developed for methylation can be extended to a broad range of alkylboronic acids, including propyl, isopropyl, butyl, and isobutyl boronic acids, yielding monoalkylated products in good yields without detectable dialkylation. galchimia.com Furthermore, arylboronic acids have been demonstrated to catalyze one-pot tandem reduction and reductive alkylation of quinolines to N-alkyl tetrahydroquinolines and azoarenes to N-alkylated hydrazines under mild conditions. nih.govnih.govnih.gov These reactions highlight the dual role of boron-based catalysts as both Lewis acids and hydrogen-bond donors. nih.govnih.gov
Contributions to Advanced Materials and Sensors
This compound derivatives have made notable contributions to the development of advanced materials and sensors, particularly through their ability to interact reversibly with diols. A prominent example involves the use of 4-N-Pentylphenylboronic Acid (PBA) as a functional dopant in polypyrrole (PPy) films. dntb.gov.uaresearchgate.netplos.org This doping strategy allows for a simple and rapid tuning of the chemical affinity and selectivity of the PPy films towards diols. researchgate.netplos.org
This enhanced affinity has been demonstrated in two key model systems:
Dopamine (B1211576) Detection: Overoxidized polypyrrole films doped with PBA have shown an improved ability to capture and retain dopamine, leading to enhanced detection sensitivity compared to control films. researchgate.netplos.org
Bacterial Adhesion: The presence of the boronic group in the polypyrrole film significantly favors the adhesion of sugar-rich bacterial cells (e.g., Deinococcus proteolyticus, Escherichia coli, Streptococcus pneumoniae, and Klebsiella pneumoniae) when compared to control films. plos.org
The underlying principle for these applications is the unique interaction of boronic acids with 1,2- or 1,3-diols to form reversible five- or six-membered cyclic boronate esters. researchgate.netresearchgate.net This reversible binding property makes boronic acid-based materials highly suitable as synthetic receptors for the specific recognition and detection of cis-diol-containing species, finding applications in electrochemical and optical sensors, responsive surfaces, and self-healing materials. researchgate.netresearchgate.net
Table 2: Applications of 4-N-Pentylphenylboronic Acid (PBA) in Materials and Sensors
| Application Area | Mechanism/Function | Key Findings |
| Dopamine Chemisensor | Enhanced affinity for diols via boronate ester formation | Improved capture and sensitive electrochemical detection of dopamine researchgate.netplos.org |
| Bacterial Adhesion | Selective binding to sugar-rich bacterial cell surfaces | Favors adhesion of various bacterial strains compared to control films plos.org |
Integration into Polymer Systems (e.g., Polypyrrole Films)
Research on the integration of boronic acids into polymer systems, such as polypyrrole films, often highlights the use of aromatic boronic acids like 4-N-Pentylphenylboronic Acid (PBA) due to their structural properties that facilitate stable incorporation via hydrophobic and π-π interactions plos.orgnih.gov. However, specific detailed studies focusing on the integration of this compound into polypyrrole films or similar polymer systems for the purpose of tuning chemical affinity, selectivity in sensing, or modulating adhesion properties are not extensively documented in the provided literature.
One study investigated this compound in the context of kinetic hydrate (B1144303) inhibitors (KHI) polymers, specifically poly(N-vinylcaprolactam) (PVCap) acs.org. Interestingly, this compound, along with n-hexylboronic acid, was found to be antagonistic to the PVCap KHI performance, meaning it hindered the inhibitor's effectiveness acs.org. This finding contrasts with other boronic acids that showed synergistic effects, suggesting that the chain length and structure of aliphatic boronic acids play a crucial role in their interaction with polymer systems acs.org.
Tuning Chemical Affinity and Selectivity in Sensing
Modulation of Adhesion Properties
Similarly, the modulation of adhesion properties, particularly bacterial adhesion, through the incorporation of boronic acid functionalities into polymeric films has been explored using compounds such as 4-N-Pentylphenylboronic Acid plos.orgnih.gov. The presence of boronic groups in such films has been shown to favor the adhesion of sugar-rich bacterial cells plos.orgnih.gov. However, specific studies demonstrating the modulation of adhesion properties using this compound in polymer systems are not detailed in the provided information.
Photoelectric Materials
This compound is listed as a photoelectric material cenmed.com. However, the available information does not provide detailed research findings, specific properties, or applications related to its role as a photoelectric material. Further scientific literature would be required to elaborate on its photoelectric characteristics and potential uses in this field.
Co-Crystal Formation in Crystal Engineering
Boronic acids are recognized as potential co-crystal formers in crystal engineering due to their ability to act as hydrogen bond donors or acceptors, depending on the complementarity with other functional groups diva-portal.orgresearchgate.net. This flexibility allows them to form strong intermolecular interactions, which are crucial for designing new materials with tailored properties diva-portal.org. Studies in this area have explored various boronic acids, including phenylboronic acid derivatives like 4-hydroxyphenylboronic acid and 4-cyanophenylboronic acid, in co-crystallization experiments with various N-donor compounds and bioactive entities diva-portal.orgresearchgate.netmdpi.com. While the general utility of boronic acids in crystal engineering is established, specific research findings or data tables detailing the co-crystal formation of this compound are not provided in the current search results.
Biomedical and Biological Research Involving N Pentylboronic Acid Indirectly or As a Class Representative
Boronic Acids in Medicinal Chemistry (General Principles)
Boronic acids are a class of organic compounds characterized by a boron atom bonded to two hydroxyl groups and one alkyl or aryl group. Their distinctive features, such as exceptional oxophilicity, relatively low toxicity, and the ability to form reversible covalent bonds with various nucleophiles (especially oxygen and nitrogen atoms), make them highly valuable in medicinal and pharmaceutical research. The boron atom can interconvert between an uncharged trigonal planar (sp2-hybridized) structure and an anionic tetravalent (sp3-hybridized) borate (B1201080) species, enabling specific interactions with biological targets. tandfonline.comnih.govresearchgate.net The approval of Bortezomib in 2003, the first boronic acid-containing drug, significantly renewed interest in exploring boronic acids for a wide range of therapeutic applications. nih.gova-z.luresearchgate.netrsc.org
The unique chemistry of boronic acids allows for their strategic incorporation into the design of therapeutic agents. They can mimic transition states of enzymatic reactions, forming stable yet reversible covalent adducts with enzyme active sites. This mechanism is central to their efficacy as enzyme inhibitors. ontosight.aimarquette.edu Several boronic acid-containing drugs have received regulatory approval, demonstrating their clinical utility.
Approved Boronic Acid-Containing Drugs nih.govnih.gova-z.luresearchgate.netdoi.orgwikipedia.orgmdpi.com:
| Drug Name | Application | Mechanism/Class |
| Bortezomib | Multiple Myeloma, Mantle Cell Lymphoma | Proteasome Inhibitor (dipeptide boronic acid) |
| Ixazomib | Multiple Myeloma | Proteasome Inhibitor (N-dipeptidyl boronic acid) |
| Tavaborole | Onychomycosis (antifungal) | Leucyl-tRNA synthetase inhibitor |
| Crisaborole | Mild to Moderate Atopic Dermatitis | Phosphodiesterase 4 (PDE4) inhibitor |
| Vaborbactam | Complicated Urinary Tract Infections | β-Lactamase Inhibitor (cyclic boronic acid) |
These examples highlight the versatility of boronic acids in targeting diverse biological pathways for therapeutic benefit.
Boronic acids are potent enzyme inhibitors, primarily due to their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, thereby mimicking the high-energy tetrahedral transition state of the enzymatic reaction. ontosight.aimarquette.edumdpi.comnih.govnih.govacs.orgtandfonline.comacs.orgasm.orgresearchgate.net
Proteasome Inhibitors : Bortezomib and Ixazomib, both dipeptide boronic acids, exemplify this mechanism by inhibiting the 20S proteasome. The boronic acid moiety of these compounds forms a complex with the nucleophilic N-terminal threonine hydroxyl group in the proteasome's active site. This interaction disrupts the protein complex NF-γB, ultimately leading to growth inhibition and apoptosis in cancer cells. nih.govresearchgate.netdoi.orgwikipedia.orgyoutube.com
β-Lactamase Inhibitors : Boronic acids are effective inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. Boronic acid transition state inhibitors (BATSIs) act as competitive inhibitors by forming a reversible covalent adduct with the catalytic serine residue (in serine β-lactamases) or the catalytic hydroxide (B78521) anion (in metallo-β-lactamases), mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.commdpi.comnih.govnih.govacs.orgacs.orgasm.orgresearchgate.netresearchgate.net Vaborbactam, a cyclic boronic acid, is a notable example approved for clinical use, demonstrating the success of this inhibitory strategy against carbapenemase enzymes. mdpi.commdpi.comacs.org
Boronic acids and their esters are increasingly utilized as temporary masking groups in prodrug development, particularly for agents responsive to reactive oxygen species (ROS). researchgate.nettandfonline.comfrontiersin.orgacs.orgthieme-connect.comresearchgate.net Elevated levels of ROS, such as hydrogen peroxide (H₂O₂), are a hallmark of various pathological conditions, including cancer. researchgate.netfrontiersin.orgthieme-connect.com
The activation mechanism typically involves the oxidation of the carbon-boron (C-B) bond by ROS, leading to the release of the active drug and non-toxic boric acid. tandfonline.comfrontiersin.orgresearchgate.netnih.gov This strategy aims to achieve selective drug release within the pathological microenvironment, thereby minimizing systemic toxicity. For instance, boronic acid-modified prodrugs of anticancer agents like SN38, Doxorubicin (DOX), 5-Fluorouracil (5-FU), and Gemcitabine (GEM) have been designed to be activated by H₂O₂ in tumor cells, showing promising in vivo results. frontiersin.orgnih.gov
Despite the promise, challenges exist, including the need for higher activation efficiency and overcoming non-specific interactions. Researchers are exploring strategies like photoactivation, where light irradiation can convert boronic acid-caged compounds into their bioactive forms even under hypoxic tumor conditions, by generating reactive phenyl radicals. researchgate.netacs.org The rate of drug release is dependent on the concentration of the prodrug and the reactive oxygen species. tandfonline.com
Biological Interactions and Activity (as observed for alkylboronic acids)
Antifungal Activity : Boronic acids, including alkylboronic acids, have demonstrated potent antifungal activity. researchgate.netresearchgate.netwiley-vch.dewiley-vch.deresearchgate.net For example, phenylboronic acid has been shown to completely inhibit the mycelial growth of Alternaria alternata at low concentrations, while boric acid can reduce sporulation. nih.gov The diazaborine (B1195285) family, which includes boronic acid derivatives, has long been known for its potent activity against a wide range of Gram-negative bacteria by targeting the NAD(P)H-dependent enoyl acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis. wiley-vch.dewiley-vch.de Boric acid itself is used in various products due to its mild antibacterial and antifungal properties. researchgate.net
Antiviral Activity : Boronic acid derivatives are emerging candidates for antiviral drug development, particularly due to their unique glycan-binding ability. nih.govacs.org Studies have shown that boronic acid-modified compounds can effectively prevent the entry of viral ribonucleoprotein (RNP) into the nucleus, reduce virus titers in infected cells, and inhibit the activity of viral neuraminidase. nih.govacs.org For instance, specific boronic acid-modified quindoline (B1213401) derivatives have shown broad antiviral spectrum and the ability to inhibit cellular NF-κB and MAPK signaling pathways to block influenza A virus (IAV) infection. nih.govacs.org The ability of boron-containing compounds to form covalent or robust hydrogen bonds with viral targets is considered valuable for combating resistant viruses. researchgate.net
Boronic acids have significant anticancer potential, with several compounds already approved for cancer treatment, such as Bortezomib and Ixazomib for multiple myeloma. tandfonline.comnih.govresearchgate.netrsc.orgdoi.org This class of compounds is known to induce growth inhibition and apoptosis in various cancer cell lines. nih.govnih.gov
Cytotoxicity Studies : Research has explored the cytotoxic effects of boronic acids on different cancer cell lines. For example, phenylboronic acid (PBA), a bulkier analog of boric acid, has demonstrated dose-dependent cytotoxicity in breast cancer cell lines (ZR-75-1 and MCF-7), inhibiting cell growth and decreasing cell adherence. aacrjournals.org Studies on endometrial adenocarcinoma cell lines (HEC-1B and Ishikawa) have also shown that boric acid can reduce cell proliferation and induce apoptosis in a dose- and time-dependent manner. nih.gov Boron compounds within the range of 1–1000 μM have exhibited inhibitory effects on the metastatic and proliferative characteristics of cancer cells. nih.gov While some studies on metal carbonyl cluster-boronic acid conjugates showed antiproliferative effects against breast cancer cell lines, they did not always exhibit selectivity towards cancerous over non-cancerous cells. atlantisbioscience.com However, other boronic acid derivatives have been identified with high potency against tumor cells while exhibiting minimal toxicity toward normal cells, indicating promising selectivity. mdpi.com
Interaction with Biological Molecules (e.g., Diols, Sialic Acids)
Boronic acids, including n-Pentylboronic acid, are known for their specific and reversible interaction with 1,2- and 1,3-diols to form cyclic boronate esters researchgate.netmdpi.comnih.govnih.govacs.orgresearchgate.netuvic.ca. This interaction is critical for their applications in biological systems. The formation of these esters is often pH-dependent, with ester formation generally favored in aqueous solutions where the boronate ion concentration is higher, typically at pH values greater than the boronic acid's pKa mdpi.comacs.orgresearchgate.netnih.gov. However, some boronic acids can form stable complexes even at lower pH values researchgate.netrsc.org.
While this compound itself may not be as widely reported for direct biological interactions as other boronic acid derivatives, the principles of boronic acid-diol binding are universally applicable. For instance, 4-N-Pentylphenylboronic acid, a related boronic acid derivative, has been utilized as a functional dopant in polypyrrole films to enhance their affinity towards diols. This enhanced affinity has been demonstrated for the capture and electrochemical detection of dopamine (B1211576), a neurotransmitter containing diol groups, and for modulating the adhesion of bacteria, which possess abundant glycan moieties on their surfaces researchgate.netplos.orgnih.govnih.govresearchgate.net. These findings illustrate how the pentyl-substituted boronic acid structure can be leveraged for specific biological recognition.
The interaction with sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues often linked to tumor growth and cancer progression, is another significant area. Boronic acids can bind to sialic acids, and this interaction can be highly selective and pH-dependent. Some heterocyclic boronic acids have shown unusually high affinity and selectivity for sialic acids, with interactions strengthening under weakly acidic pH conditions characteristic of a hypoxic tumoral microenvironment rsc.orgnih.govrsc.orgrsc.org. This selective binding, particularly under specific pH conditions, suggests potential for tumor-specific diagnostics and therapies rsc.orgnih.govrsc.orgmdpi.com. While this compound specifically might not have extensive direct studies on sialic acid binding in the provided context, its fundamental boronic acid nature implies its capacity for such interactions, potentially with structural modifications to enhance selectivity.
Role in Biosensing and Drug Delivery Systems
The reversible binding capability of boronic acids with diols makes them highly attractive for the development of biosensing and drug delivery systems mdpi.comacs.orgnih.govmdpi.comsioc-journal.cnacs.orgresearchgate.netresearchgate.netrsc.org.
Biosensing: Boronic acid-based materials serve as synthetic receptors for the specific recognition and detection of cis-diol-containing biological species. These include ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells researchgate.netmdpi.comnih.gov. Electrochemical and optical sensors utilizing boronic acid functionalities have been developed for detecting saccharides, catechol, and bacteria researchgate.netplos.orgnih.gov. The incorporation of boronic acid groups into polymer matrices can significantly enhance binding for sensing applications researchgate.net. As mentioned, 4-N-Pentylphenylboronic acid has been directly applied in the fabrication of polypyrrole films to create chemisensors for dopamine and surfaces with improved bacteria-capturing capabilities, demonstrating the utility of pentyl-substituted boronic acids in biosensing plos.orgnih.govnih.gov.
Drug Delivery Systems: Boronic acids are incorporated into polymeric particles as both stimuli-responsive functional groups and targeting ligands for enhanced drug delivery efficiency acs.orgmdpi.comresearchgate.netmdpi.com. These systems can optimize therapeutic delivery based on rational design and precise molecular engineering acs.org. Boronic acid-containing materials have shown value in various biomedical applications, including the treatment of cancer and diabetes acs.org. The boronate bond's ability to respond to micro-environmental changes such as pH, glucose, and ATP concentration makes it a valuable stimulus-responsive site in drug carriers sioc-journal.cn.
A prominent application of boronic acids in drug delivery is in the development of glucose-responsive systems, particularly for the controlled release of insulin (B600854) for diabetes management mdpi.comrsc.orgnih.govmdpi.comnih.gov. These systems leverage the reversible complexation between boronic acid and glucose. In the presence of elevated glucose levels, boronic acid-functionalized polymers or hydrogels can undergo changes in their properties (e.g., swelling, permeability), leading to the release of encapsulated drugs mdpi.comnih.govacs.orgnih.govmdpi.com.
For instance, injectable and glucose-responsive hydrogels have been formed using the complexation of boronic acid and glucose within a single polymeric material nih.gov. These hydrogels can exhibit shear-thinning and self-healing properties and demonstrate glucose-responsive release of encapsulated model drugs nih.gov. While phenylboronic acid (PBA) and its derivatives are frequently studied in this context due to their optimized pKa values for physiological conditions rsc.orgmdpi.com, the underlying chemical principle of diol binding is inherent to all boronic acids, including this compound. Therefore, this compound, potentially with appropriate structural modifications or integration into polymer systems, could also contribute to the design of glucose-responsive materials.
Boronic acids are increasingly used as targeting ligands in drug delivery systems. Their ability to react with various biological markers of disease, such as diols and sialic acid, makes them suitable for targeted delivery acs.orgacs.orgresearchgate.net. For example, boronic acid-functionalized nanomaterials have been engineered to enhance tumor targeting and transcellular transfer by reacting with sialic acid, which is often overexpressed on cancer cells acs.orgmdpi.comacs.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net. This allows for the selective delivery of therapeutics to diseased tissues nih.gov.
Beyond cancer, boronic acids can also facilitate the cellular uptake of oligonucleotide-based therapies by binding to cell surface glycans, thereby enhancing cytosolic penetration pitt.edu. The use of 4-N-Pentylphenylboronic acid as a dopant to create surfaces with improved bacteria-capturing capabilities plos.orgnih.govnih.gov serves as a direct example of how a pentyl-substituted boronic acid derivative can be employed in targeted biological interactions, akin to targeted delivery, by enhancing affinity towards specific biological entities (sugar-rich bacterial cells). This highlights the potential for this compound, as a related compound, to be integrated into targeted delivery strategies by exploiting its inherent diol-binding properties.
Future Research Directions and Emerging Trends for N Pentylboronic Acid Studies
Development of Novel Catalytic Systems
The exploration of n-Pentylboronic acid as a component in novel catalytic systems represents a significant area for future research. Boronic acids, in general, act as mild Lewis acids, making them valuable catalysts in various organic transformations wikipedia.org. Studies have investigated boronic acids as catalysts for the direct synthesis of amides from carboxylic acids and amines, with computational techniques used to estimate their Lewis acidity and correlate it with catalytic activity fishersci.com. The Petasis reaction, a multicomponent reaction involving boronic acids, carbonyl derivatives, and amines to yield substituted amines, highlights the broad substrate scope and diverse catalytic systems achievable with boronic acids uni.lu. Future work could focus on designing specific this compound derivatives or complexes that exhibit enhanced catalytic activity, selectivity, and recyclability for a wider range of reactions, potentially including catalyst-free syntheses or those involving protected boronic acid forms like MIDA esters uni.lu. Furthermore, this compound has been directly implicated in copper-mediated coupling reactions, suggesting its potential in developing new transition-metal-catalyzed processes fishersci.ca.
Advanced Synthetic Strategies for Complex Architectures
This compound is expected to play an increasingly important role in advanced synthetic strategies for constructing complex molecular architectures. Its utility has been demonstrated in Matteson homologation reactions, where n-pentyl boronic esters can be used to synthesize substituted tetrahydrofurans (THFs) in a highly stereoselective manner nih.gov. This method allows for the formation of arbitrarily substituted and functionalized carbon chains, which are crucial for building intricate natural products and drug candidates nih.gov. Future research will likely explore the extension of such methodologies, investigating new reaction conditions, chiral auxiliaries, or alternative homologation reagents to broaden the scope and efficiency of this compound in asymmetric synthesis. This could include its application in palladium-catalyzed asymmetric 1,4-additions, a key strategy for constructing C-C bonds in an asymmetric fashion, by adapting the principles observed for arylboronic acids to alkyl boronic acids uni.lu.
Expansion of Applications in Materials Science and Engineering
The integration of this compound into novel materials for diverse applications is an emerging trend. Its ability to interact with diols makes it suitable for developing functional materials. For instance, 4-N-Pentylphenylboronic acid, a closely related boronic acid, has been successfully used as a functional dopant in polypyrrole films to enhance their affinity towards diols, enabling applications in the capture and electrochemical detection of dopamine (B1211576) and the modulation of bacterial adhesion wikipedia.orguni.lu. This demonstrates the potential for this compound to be incorporated into conductive polymers or other matrices to create smart materials with tailored recognition properties for specific analytes or biological entities.
However, research has also revealed complex behaviors. In studies concerning kinetic hydrate (B1144303) inhibitors (KHIs) for natural gas, this compound was found to be antagonistic to the performance of poly(N-vinylcaprolactam) (PVCap), increasing the average temperature of hydrate onset (T_o) rather than decreasing it cenmed.com. This highlights the need for deeper understanding of its interactions within complex material systems. Future research will involve systematically investigating the structure-property relationships of this compound in various material contexts, including its potential in:
Biosensors and Chemsensors: Developing highly selective and sensitive sensors by leveraging its diol-binding capabilities for detecting sugars, neurotransmitters, or other relevant biomolecules wikipedia.orguni.lu.
Stimuli-Responsive Materials: Designing materials (e.g., hydrogels, polymers) that respond to changes in pH, glucose concentration, or other stimuli, based on the reversible boronate ester formation.
Bioadhesion and Surface Modification: Engineering surfaces with controlled bioadhesion properties, as demonstrated by its ability to favor the adhesion of sugar-rich bacterial cells wikipedia.orguni.lu.
The following table summarizes the observed effects of different alkylboronic acids on the average hydrate onset temperature (T_o) when used with PVCap as a kinetic hydrate inhibitor cenmed.com:
| Boronic Acid Type | Average T_o with PVCap (°C) | Effect on KHI Performance |
| PVCap only | 10.4 | Baseline |
| This compound | 12.5 | Antagonistic (increased T_o) cenmed.com |
| n-Hexylboronic acid | 14.6 | Antagonistic (increased T_o) cenmed.com |
| Iso-butylboronic acid | 6.4 | Enhanced (decreased T_o) cenmed.com |
Deeper Exploration of Biological and Biomedical Roles
The reversible interaction of boronic acids with diols, particularly saccharides, positions this compound for deeper exploration in biological and biomedical applications. While much research in this area has focused on phenylboronic acid (PBA) derivatives, the fundamental principles can be extended to this compound. Potential future research avenues include:
Drug Delivery Systems: Designing smart drug delivery systems that respond to specific biological cues, such as glucose levels in diabetic patients, by utilizing the reversible boronate ester formation for controlled release.
Biomolecule Sensing and Diagnostics: Developing new platforms for the detection and quantification of various biomolecules, including sugars, glycoproteins, and catecholamines, which are crucial for diagnostics and disease monitoring.
Cellular Interactions: Investigating its ability to interact with cell surface markers, potentially for targeted drug delivery, cell imaging, or modulating cellular processes, as evidenced by the enhanced adhesion of bacteria to 4-N-Pentylphenylboronic acid-doped films wikipedia.orguni.lu.
Therapeutic Agents: Exploring its potential as a component in novel therapeutic agents, drawing parallels from the development of PBA-based materials for cancer immunotherapy.
Integration of Computational and Experimental Approaches
Future research on this compound will increasingly benefit from the integration of computational and experimental approaches. Computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can provide insights into its electronic structure, reactivity, pKa values, and binding affinities with various substrates fishersci.com. This can help predict optimal reaction conditions, design more efficient catalysts, or identify novel interactions in biological systems.
While computational predictions for boronic acid properties, like pKa values, have historically shown discrepancies with experimental data, ongoing advancements in computational models and machine learning are improving their accuracy and predictive power. Iterative cycles of computational prediction and experimental validation can significantly accelerate the discovery and optimization of this compound's applications across all the aforementioned fields. This integrated approach will be crucial for understanding complex phenomena, such as its antagonistic effect in KHI, and for rationally designing new derivatives with enhanced or desired properties.
Q & A
Q. What contradictions exist in literature regarding n-pentylboronic acid’s stability, and how can they be resolved methodologically?
- Discrepancies in reported shelf life (e.g., weeks vs. months) may arise from varying storage protocols. Accelerated stability studies under controlled humidity/temperature, paired with HPLC-UV analysis, can standardize degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
